

Comprehensive Characterization Guide: ^1H NMR Profiling of 3-Hydroxy-2,4-dimethoxybenzaldehyde

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Compound of Interest

Compound Name:	3-Hydroxy-2,4-dimethoxybenzaldehyde
CAS No.:	32246-34-7
Cat. No.:	B1597317

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Executive Summary & Structural Logic

Target Molecule: **3-Hydroxy-2,4-dimethoxybenzaldehyde** CAS: 32246-34-7 Core Challenge: Distinguishing the 3-hydroxy regioisomer from the more common 2-hydroxy-3,4-dimethoxybenzaldehyde (where an intramolecular hydrogen bond drastically alters the spectrum).

The identification of this molecule relies on detecting the specific substitution pattern on the benzene ring. Unlike the 2-hydroxy isomer, the 3-hydroxy variant lacks the ability to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This results in a distinct chemical shift profile for the hydroxyl proton and the aromatic protons.

Structural Assignment Logic

The molecule is a pentasubstituted benzene ring. The only remaining aromatic protons are at positions 5 and 6.

- H-6: Located ortho to the aldehyde (deshielding zone) and para to the hydroxyl group (shielding zone).
- H-5: Located ortho to the 4-methoxy group (shielding) and meta to the hydroxyl group.

- Coupling: H-5 and H-6 are adjacent (ortho-coupling), expected to appear as a pair of doublets with

Predicted ¹H NMR Data Profile

Note: Values are derived from substituent chemical shift additivity rules (Silverstein/Pretsch) and comparative analysis of analogous 2,4-dimethoxybenzaldehyde scaffolds.

Table 1: Chemical Shift Assignments (CDCl₃ vs. DMSO-d₆)

Position	Group	Shift (CDCl ₃) δ [ppm]	Shift (DMSO-d ₆) δ [ppm]	Multiplicity	Coupling (Hz)	Mechanistic Insight
1-CHO	Aldehyde	10.15 – 10.25	10.10 – 10.20	Singlet (s)	-	Characteristic formyl proton; slightly shielded compared to 2-OH isomers.
H-6	Aromatic	7.40 – 7.50	7.45 – 7.55	Doublet (d)	8.5 – 9.0	Deshielded by ortho-CHO, but dampened by para-OH donation.
H-5	Aromatic	6.60 – 6.70	6.70 – 6.80	Doublet (d)	8.5 – 9.0	Shielded by ortho-OMe (pos 4).
3-OH	Hydroxyl	5.80 – 6.20	9.50 – 10.00	Broad (s)	-	Critical Differentiator. No intramolecular H-bond to CHO. Labile; shifts downfield in DMSO.

2-OMe	Methoxy	3.95 – 4.05	3.85 – 3.95	Singlet (s)	-	Deshielded due to steric crowding between CHO and OH.
4-OMe	Methoxy	3.85 – 3.95	3.80 – 3.90	Singlet (s)	-	Typical aryl methoxy range.

Comparative Analysis: The "Alternative" Isomer

The primary alternative encountered in synthesis is 2-hydroxy-3,4-dimethoxybenzaldehyde. Differentiating these two is critical for quality control.

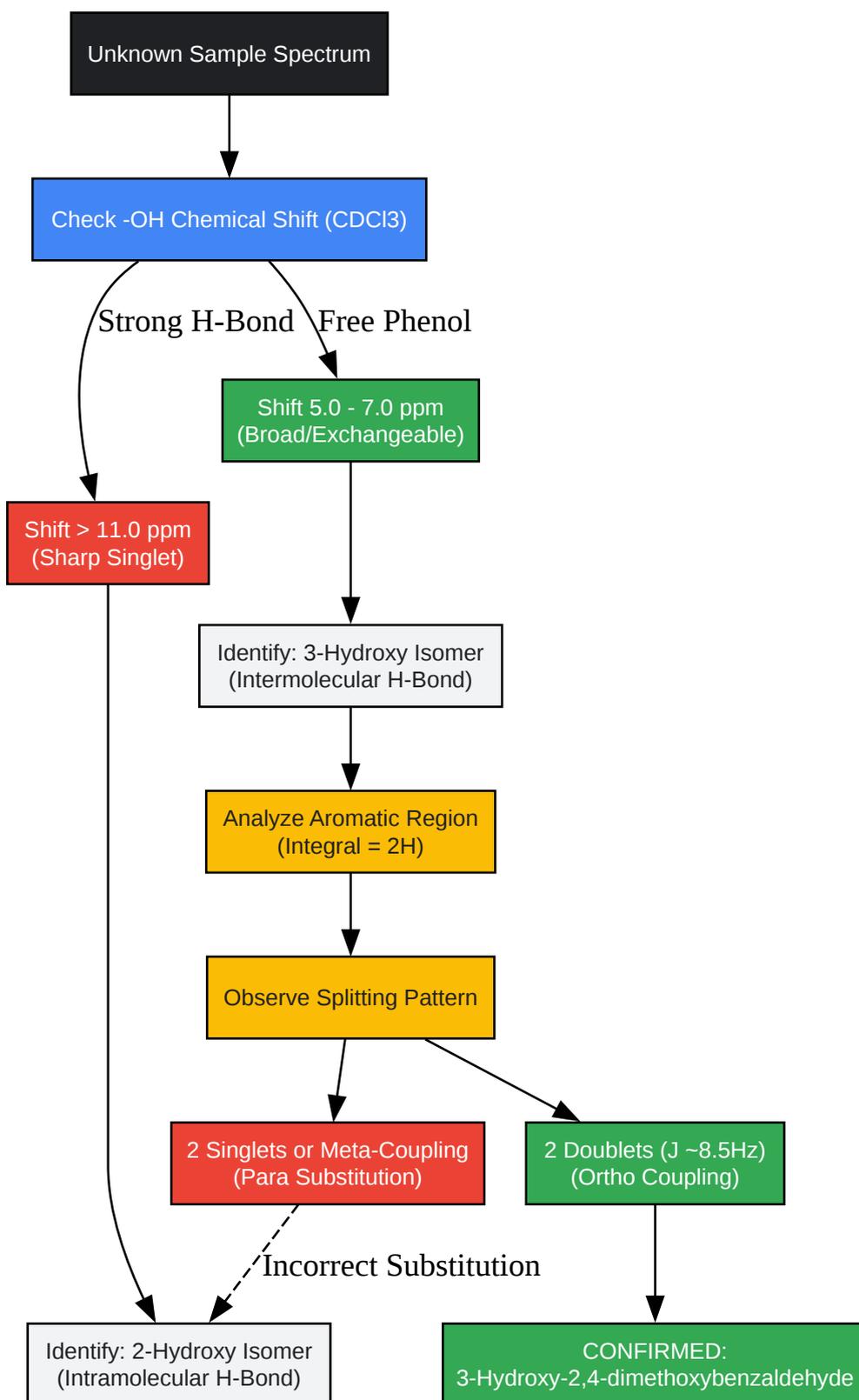
Table 2: Isomer Differentiation Matrix

Feature	Target: 3-Hydroxy-2,4-dimethoxy	Alternative: 2-Hydroxy-3,4-dimethoxy	Diagnostic Value
-OH Shift (CDCl ₃)	~6.0 ppm (Broad)	~11.5 ppm (Sharp)	High. The 2-OH forms a strong H-bond with the carbonyl, shifting it drastically downfield.
Aldehyde Shift	~10.2 ppm	~9.8 ppm	Medium. 2-OH shielding effect on Carbonyl C=O anisotropy.
Aromatic Pattern	AB System (H-5/H-6)	AB System (H-5/H-6)	Low. Both are ortho-coupled doublets.
Solvent Effect	Large OH shift (CDCl ₃ DMSO)	Minimal OH shift	High. Intramolecular H-bonds (2-OH) are solvent independent.

Visualized Analysis Workflows

Diagram 1: Structural Assignment Logic

This flowchart illustrates the decision tree for assigning the regiochemistry based on the experimental NMR data.

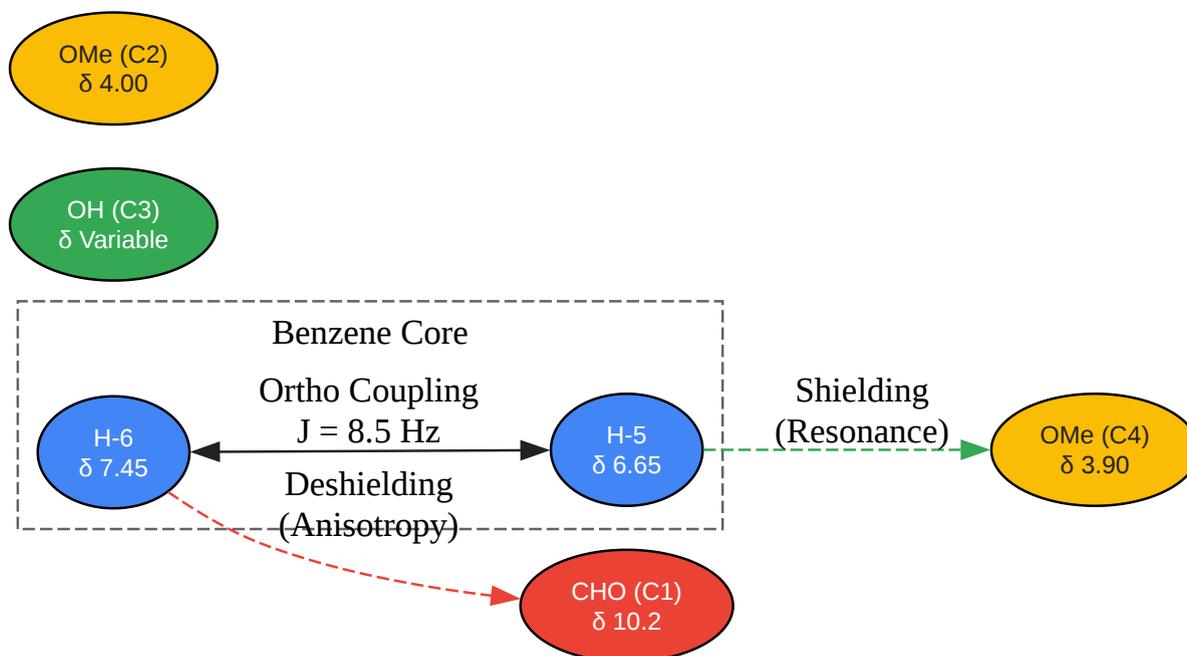


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Caption: Decision tree for distinguishing the 3-hydroxy target from its 2-hydroxy isomer using proton chemical shifts.

Diagram 2: Proton Environment & Coupling Network

Visualizing the spatial relationships and coupling constants.



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Caption: Interaction map showing the ortho-coupling between H-5/H-6 and the electronic effects influencing their shifts.

Experimental Protocol: Sample Preparation

To ensure reproducibility and match the predicted values above, follow this strict protocol.

Reagents

- Solvent: Chloroform-d (CDCl_3) with 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Alternative: DMSO- d_6 (use if solubility is poor or to visualize the -OH proton clearly).

- Sample: >98% purity **3-hydroxy-2,4-dimethoxybenzaldehyde** (solid).

Workflow

- Massing: Weigh 5–10 mg of the sample into a clean vial.
- Dissolution: Add 0.6 mL of CDCl_3 .
 - Critical Step: Ensure the solution is clear. If the solution is cloudy, filter through a small plug of glass wool into the NMR tube.
- Acquisition Parameters (Standard 300/400 MHz):
 - Pulse Angle: 30° (to prevent saturation).
 - Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for aromatic protons).
 - Scans (NS): 16 (usually sufficient for 10 mg).
 - Temperature: 298 K (25°C).
- Processing:
 - Reference the TMS peak to 0.00 ppm.
 - Apply an exponential window function ($\text{LB} = 0.3 \text{ Hz}$) before Fourier Transform.

Troubleshooting Impurities

- Water: Appears $\sim 1.56 \text{ ppm}$ in CDCl_3 .
- Grease: Multiplets at 0.86 and 1.26 ppm.
- Residual Solvent: CHCl_3 singlet at 7.26 ppm. Note: Do not confuse the CHCl_3 satellite bands with the aromatic doublets.

References

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